Home > Products > Screening Compounds P56843 > 6-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione
6-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione -

6-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione

Catalog Number: EVT-5517779
CAS Number:
Molecular Formula: C20H21N5O3
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: This compound is structurally related to 6-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione due to the shared pyrimidine-2,4(1H,3H)-dione core, although it presents significant differences in the substituents attached to this core. [] Studying this compound provides insights into the structural features and potential interactions of the pyrimidine-2,4(1H,3H)-dione motif. []

1-((2R,4aR,6R,7R,7aR)-2-Isopropoxy-2-oxidodihydro-4H,6H-spiro[furo[3,2-d][1,3,2]dioxaphosphinine-7,2′-oxetan]-6-yl)pyrimidine-2,4(1H,3H)-dione (JNJ-54257099)

Compound Description: JNJ-54257099 is a novel cyclic phosphate ester prodrug that acts as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). [] This prodrug requires metabolic activation by CYP3A4 to release its active form, 2′-deoxy-2′-spirooxetane uridine triphosphate. [] JNJ-54257099 exhibits a superior profile compared to previously described phosphoramidate prodrug analogues, demonstrating improved pharmacokinetic properties and dose-dependent reduction of HCV RNA in infected human hepatocyte chimeric mice. []

Relevance: Although not directly analogous in structure, JNJ-54257099 shares the pyrimidine-2,4(1H,3H)-dione core with 6-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione. [] This common structural feature highlights the versatility of the pyrimidine-2,4(1H,3H)-dione moiety in medicinal chemistry and its applicability in targeting diverse therapeutic targets. []

5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its 1-Alkyl Derivatives

Compound Description: This series of compounds features a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core, closely related to the pyrimidine-2,4(1H,3H)-dione core of 6-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione. [] The parent compound is synthesized through a 1,1′-carbonyldiimidazole promoted reaction followed by cyclization and hydrolysis. [] Further modification by alkylation with various reagents, including benzyl chlorides, chloroacetamides, and 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles, yields a library of 1-alkyl derivatives. [] These derivatives exhibit varying degrees of antimicrobial activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []

Relevance: The structural similarity between the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core of these compounds and the pyrimidine-2,4(1H,3H)-dione core of 6-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione suggests a potential shared chemical space and potential biological activity. []

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its 1-Alkyl Derivatives

Compound Description: This compound series shares the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core with the previously discussed compounds and features a 2-methyl-1,3-thiazol-4-yl substituent. [] The parent compound exhibits antimicrobial activity against various microorganisms, including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. [] The 1-alkyl derivatives, obtained by alkylating the nitrogen atom in position 1, display varying degrees of antimicrobial activity, with the 4-methylbenzyl derivative showing promising activity against Staphylococcus aureus and Candida albicans. []

Relevance: The thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core of these compounds is closely related to the pyrimidine-2,4(1H,3H)-dione core found in 6-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione, suggesting potential overlap in their biological activity profiles. [] Understanding the structure-activity relationships within this series could contribute to developing more effective antimicrobial agents. []

Compound Description: This novel series of PTP derivatives explores the impact of the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole substituent, previously identified in the xanthine ligand CVT 6975, on adenosine receptor (AR) affinity. [] While inactive at the hA2B AR, contrary to the expected selectivity towards this subtype, these compounds demonstrate nanomolar affinity at the hA3 AR. [] Compound 6, a notable member of this series, exhibits high affinity (Ki = 11 nM) and selectivity at the hA3 AR, making it a promising candidate for further development. []

Relevance: While the PTP scaffold differs from the structure of 6-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione, this research explores the influence of specific pyrazole substituents, including the 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety, on receptor binding affinity and selectivity. [] This study emphasizes the significance of pyrazole modifications in modulating biological activity and provides valuable insights for the design of related compounds. []

(Guaiazulen-1-yl)-1H-pyrroles

Compound Description: These compounds are synthesized through a Paal-Knorr reaction involving 3-acetyl-4-(guaiazulen-1-yl)hexane-2,5-dione, a trione readily prepared by a three-component condensation, and primary amines. [] This efficient method allows for the construction of a diverse library of (guaiazulen-1-yl)-1H-pyrroles with varying substituents on the pyrrole ring. []

Relevance: Although (guaiazulen-1-yl)-1H-pyrroles do not directly resemble the structure of 6-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione, their synthesis utilizes the Paal-Knorr reaction, which is a common method for constructing pyrrole rings. [] This connection highlights the importance of exploring diverse heterocyclic systems and their synthetic methodologies to discover new and potentially valuable compounds. []

N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Description: This series of compounds incorporates a pyrazolo[3,4-d]pyrimidine core, sharing structural similarities with the pyrimidine-2,4(1H,3H)-dione motif present in 6-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione. [] The key synthetic step involves reacting 5-amino-1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-6-yl)-1H-pyrazole-4-carbonitrile with formamide or urea, followed by glycosylation with monosaccharide aldoses to afford the N4-β-D-glycosides. [] Acetylation of these glycosides yields the corresponding acetylated derivatives. [] These compounds exhibit moderate to high antiviral activity against the hepatitis B virus (HBV). []

Relevance: The presence of the pyrimidine-2,4(1H,3H)-dione-like structure within the pyrazolo[3,4-d]pyrimidine core and the antiviral activity of these derivatives highlights the potential of this chemical class for developing new therapeutic agents. []

6-(((5-(1-Methoxy-9H-carbazol-3-yl)1,3,4-oxadiazol-2-yl)amino)methyl)pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound is a hybrid molecule combining murrayanine, 1,3,4-oxadiazole, and uracil components, designed for enhanced anti-inflammatory activity. [] The compound exhibits significant edema-reducing potential in a carrageenan-induced paw edema model, showing a dose-dependent reduction in inflammation. [] The addition of the uracil moiety to the murrayanine-oxadiazole scaffold contributes to its enhanced activity, suggesting a synergistic effect. []

Relevance: The shared pyrimidine-2,4(1H,3H)-dione core with 6-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione and the potent anti-inflammatory activity of this hybrid molecule highlight the versatility and therapeutic potential of this core structure in designing novel drugs. []

Compound Description: This research investigates potential therapeutic targets against Campylobacter concisus, a bacterium associated with diarrhea and inflammatory bowel disease (IBD). [] The study identifies dCTP deaminase, an enzyme involved in pyrimidine synthesis, as a potential target and screens a library of peptidomimetics for inhibitory activity. [] Three potent inhibitors, peptidomimetics 27, 64, and 150, are prioritized based on their inhibitory potential and predicted pharmacokinetic properties. []

Relevance: Although peptidomimetics 27, 64, and 150 do not share direct structural similarities with 6-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione, they target dCTP deaminase, an enzyme involved in the synthesis of pyrimidines. [] This indirect link emphasizes the importance of exploring diverse therapeutic strategies for targeting essential metabolic pathways, including those involved in pyrimidine biosynthesis. []

Properties

Product Name

6-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione

IUPAC Name

6-[3-(4-benzyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C20H21N5O3/c26-17-10-16(22-20(28)23-17)19(27)25-8-4-7-14(12-25)18-15(11-21-24-18)9-13-5-2-1-3-6-13/h1-3,5-6,10-11,14H,4,7-9,12H2,(H,21,24)(H2,22,23,26,28)

InChI Key

PKJAUTRROVCTOZ-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)NC(=O)N2)C3=C(C=NN3)CC4=CC=CC=C4

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)NC(=O)N2)C3=C(C=NN3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.